molecular formula C25H22N4O2S B2866898 N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 750617-05-1

N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2866898
CAS No.: 750617-05-1
M. Wt: 442.54
InChI Key: FQWIBGJADLYKMP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline carboxamide family, characterized by a bicyclic core structure with a fused thiophene ring. Key structural features include:

  • N-(3-Acetylphenyl) carboxamide: Provides a hydrophobic aryl group with an acetyl moiety that may influence solubility and metabolic stability.
  • 5,6,7,8-Tetrahydroquinoline: A partially saturated ring system that affects conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-amino-4-pyridin-3-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O2S/c1-14(30)15-6-4-8-17(12-15)28-24(31)23-22(26)21-20(16-7-5-11-27-13-16)18-9-2-3-10-19(18)29-25(21)32-23/h4-8,11-13H,2-3,9-10,26H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWIBGJADLYKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CN=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-acetylphenylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of eco-friendly catalysts are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It is known to inhibit certain protein kinases, which are key regulators of cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, it may interact with other cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structural differences and their implications:

Compound Name / ID (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thieno[2,3-b]quinoline 3-Amino, 4-(pyridin-3-yl), N-(3-acetylphenyl) ~453.47 (calculated) Moderate polarity due to acetyl and pyridinyl groups; potential for dual hydrogen bonding.
KuSaSch105 Thieno[2,3-b]quinoline 3-Amino, 4-phenyl, N-(4-chlorophenyl) ~450.93 Higher hydrophobicity (chlorophenyl); demonstrated antiplasmodial activity.
3-Amino-N-(3-chloro-4-methoxyphenyl)-6-ethyl-... Thieno[2,3-b]quinoline 3-Amino, 6-ethyl, N-(3-chloro-4-methoxyphenyl) 415.94 Ethyl group increases lipophilicity; chloro-methoxyphenyl may enhance CNS penetration.
3-Amino-N-(p-tolyl)-4-(trifluoromethyl)-... Thieno[2,3-b]quinoline 3-Amino, 4-(CF₃), N-(p-tolyl) 405.40 Trifluoromethyl improves metabolic stability; p-tolyl enhances steric bulk.
Compound 4a (pyrrolyl derivative) Thieno[2,3-b]quinoline 3-Pyrrolyl, 4-(p-chlorophenyl) ~424.91 (estimated) Pyrrolyl group introduces electron-rich heterocycle; antimicrobial activity reported.

Physicochemical Properties

  • Solubility : The acetyl group in the target compound may reduce aqueous solubility compared to trifluoromethyl () or methoxy () substituents.
  • Metabolic Stability : The pyridinyl group could undergo CYP-mediated oxidation, whereas trifluoromethyl () or chlorophenyl () groups are more metabolically inert.

Biological Activity

N-(3-acetylphenyl)-3-amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a thienoquinoline backbone, which is known for its diverse biological activities. The presence of functional groups such as the acetyl and amino groups enhances its solubility and reactivity.

PropertyValue
Molecular Weight387.45 g/mol
LogP (Octanol/Water Partition Coefficient)3.4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Neuroactive Properties

Recent research indicates that derivatives of thieno[2,3-b]quinoline compounds can induce neural differentiation. A study highlighted that similar compounds exhibited significant neuritogenic activity in PC12 cells, suggesting potential applications in neurodegenerative disease therapies . The ability of these compounds to activate neural differentiation pathways independently of traditional neurotrophic factors positions them as promising candidates for further development in neuroscience.

Anticancer Activity

The thienoquinoline derivatives have also been investigated for their anticancer properties. A study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways critical for cell survival and proliferation.

Case Studies

  • Neural Differentiation in PC12 Cells :
    • Objective : To evaluate the differentiation-inducing capabilities of thienoquinoline derivatives.
    • Findings : Compounds showed significant neurite outgrowth in PC12 cells, indicating their potential as neurogenic agents.
    • Mechanism : Activation of signaling pathways independent of TrkA receptor involvement was noted, suggesting alternative pathways for neural differentiation .
  • Anticancer Efficacy :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Findings : The compound demonstrated dose-dependent inhibition of cancer cell growth with notable effects on apoptosis markers.
    • Mechanism : The compound was found to modulate key oncogenic signaling pathways, leading to increased apoptosis rates in treated cells.

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